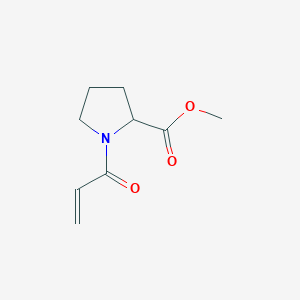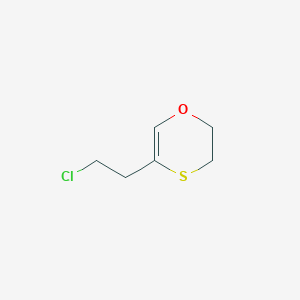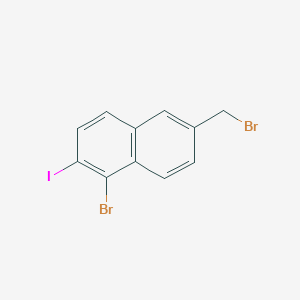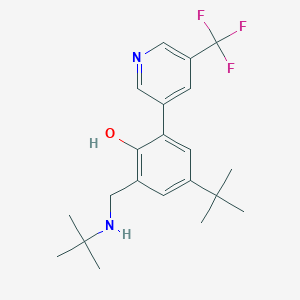
6-amino-5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a naphthalene derivative.
Functional Group Introduction: Introduce amino and methyl groups through reactions such as nitration, reduction, and alkylation.
Cyclization: Form the dihydronaphthalenone structure through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysts: Using catalysts to increase reaction efficiency.
Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
6-amino-5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or alter existing ones.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its reactivity.
Substitution: Amino and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new alkyl or aryl groups.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of dyes, pigments, or other industrial chemicals.
作用机制
The mechanism of action for 6-amino-5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing cellular pathways. The amino and methyl groups could play a role in binding to molecular targets, affecting the compound’s activity.
相似化合物的比较
Similar Compounds
6-Amino-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl groups, which could affect its reactivity and applications.
5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the amino group, potentially altering its chemical properties and uses.
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
6-amino-5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H15NO/c1-7-6-10-9(8(2)12(7)13)4-3-5-11(10)14/h6H,3-5,13H2,1-2H3 |
InChI 键 |
IKINONKXQKCTKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CCCC2=O)C(=C1N)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]aniline](/img/structure/B8408823.png)






![[2-(4,4-Diethoxycyclohexyl)ethoxymethyl]benzene](/img/structure/B8408864.png)
![3-Amino-4-[[3-(dimethylamino)propyl]amino]-N-methylbenzamide](/img/structure/B8408874.png)
![(R)-4-methoxy-2-[(methoxycarbonyl)amino]Benzenebutanoic acid](/img/structure/B8408886.png)


![7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide](/img/structure/B8408915.png)
